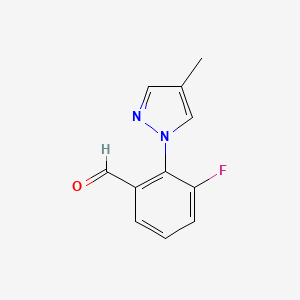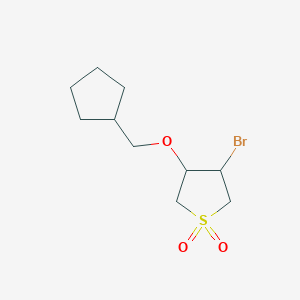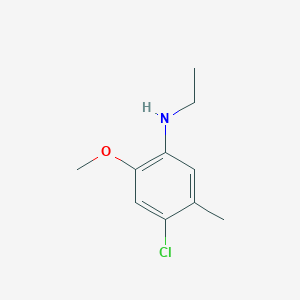
4-chloro-N-ethyl-2-methoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-ethyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, characterized by the presence of a chlorine atom, an ethyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2-methoxy-5-methylaniline typically involves multiple steps:
Nitration: The initial step involves the nitration of a suitable precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The chlorine atom is introduced through a substitution reaction.
Alkylation: The ethyl group is added via an alkylation reaction.
Methoxylation: The methoxy group is introduced through a methoxylation reaction.
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. Common methods include:
Catalytic Hydrogenation: Used for the reduction of nitro groups to amines.
Friedel-Crafts Alkylation:
Halogenation: Chlorine atoms are introduced using halogenating agents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like ethyl bromide.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted aniline derivatives.
Scientific Research Applications
4-chloro-N-ethyl-2-methoxy-5-methylaniline is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methoxy-5-methylaniline
- 2-methoxy-5-methylaniline
- 4-chloro-2-methylaniline
Uniqueness
4-chloro-N-ethyl-2-methoxy-5-methylaniline is unique due to the presence of both an ethyl group and a methoxy group, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-N-ethyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H14ClNO/c1-4-12-9-5-7(2)8(11)6-10(9)13-3/h5-6,12H,4H2,1-3H3 |
InChI Key |
YUXDOEANEVUJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


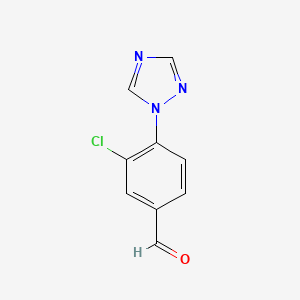
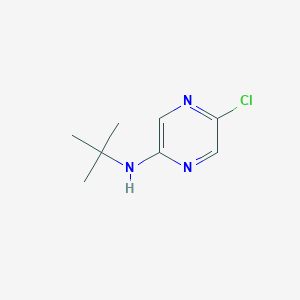

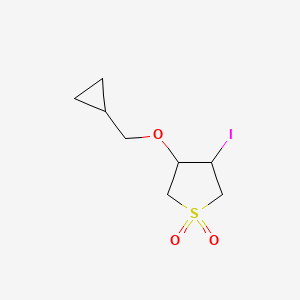

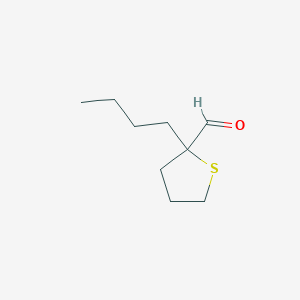
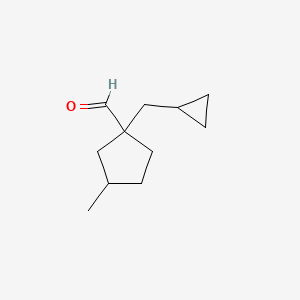
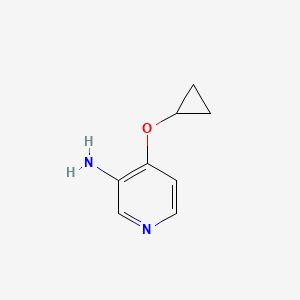
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
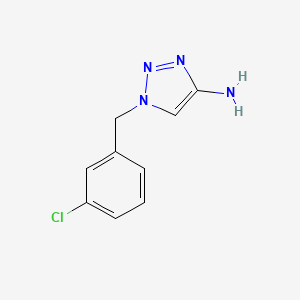
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
